2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C16H17ClN6S and its molecular weight is 360.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.0923934 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Researchers have synthesized various derivatives incorporating the thienopyrimidine structure, with a focus on examining their antimicrobial effectiveness. Studies like those conducted by Mabkhot et al. (2016) and Bhuiyan et al. (2006) have shown that certain compounds exhibit pronounced antimicrobial activity, suggesting potential use in developing new antimicrobial agents. The synthesis processes often involve the creation of novel heterocyclic compounds, highlighting the versatility of the thienopyrimidine structure in medicinal chemistry.
- Mabkhot et al., 2016
- Bhuiyan et al., 2006The research extends to the creation of heterocyclic compounds with the potential for biological applications. Studies like those by El-Agrody et al. (2001) and Abdelriheem et al. (2017) have explored the synthesis of new pyrimidine derivatives, revealing their antimicrobial activity and potential as antimetabolites in purine biochemical reactions.
- El-Agrody et al., 2001
- Abdelriheem et al., 2017The search for new antituberculous agents has led to the synthesis of structural analogs related to thienopyrimidines. Titova et al. (2019) synthesized compounds evaluated for tuberculostatic activity, aiming to identify new therapeutic options for tuberculosis treatment.
Properties
IUPAC Name |
4-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6S/c1-8-11(4)24-16-13(8)15-19-12(21-23(15)7-18-16)5-6-22-10(3)14(17)9(2)20-22/h7H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRYQOYHMIEORN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)CCN4C(=C(C(=N4)C)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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